3-Amino-4-chlorobenzotrifluoride

説明

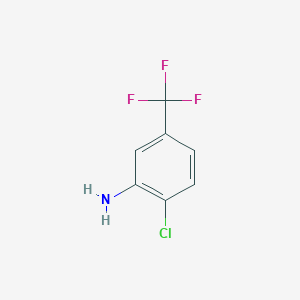

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTTYIXIDXWHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059525 | |

| Record name | 3-Amino-4-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-50-6 | |

| Record name | 2-Chloro-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-aminobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-chlorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-4-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-α,α,α-trifluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-aminobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XBP8297PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-chlorobenzotrifluoride (CAS 121-50-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorobenzotrifluoride, with the CAS registry number 121-50-6, is a key fluorinated aromatic amine that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique trifluoromethyl and chloro substitutions on the aniline (B41778) ring impart distinct electronic and lipophilic properties, making it a valuable intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, applications, and safety considerations of this compound, tailored for professionals in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and analysis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClF₃N | [3][4] |

| Molecular Weight | 195.57 g/mol | [3][4] |

| Appearance | Clear, colorless to light yellow liquid | [3][5] |

| Odor | Penetrating | [5] |

| Melting Point | 10 °C | [3][4] |

| Boiling Point | 82-83 °C at 9-10 mmHg (Torr) | [3][6] |

| Density | 1.428 g/cm³ at 20-25 °C | [4][6] |

| Solubility | Soluble in most organic solvents. Water solubility is 11 g/L at 60 °C. | [7] |

| Vapor Pressure | 0.15 mbar (hPa) | [4][5] |

| Refractive Index (n20/D) | 1.499 | [6][8] |

| Flash Point | 75 °C (closed cup) | [4][5] |

| Autoignition Temperature | ≥560 °C | [4] |

| Log P (octanol/water) | 3.19 | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectra available, with expected signals for aromatic protons and the amine group. | [9][10] |

| ¹³C NMR | Spectra available, showing distinct signals for the aromatic carbons, including the trifluoromethyl-substituted carbon. | [9][10] |

| ¹⁹F NMR | Spectra available, with a characteristic signal for the trifluoromethyl group. | [9] |

| Infrared (IR) Spectroscopy | Spectra available, with characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Cl stretching. | [9][10] |

| Mass Spectrometry (MS) | Spectra available, with the molecular ion peak and characteristic fragmentation patterns. | [9][10] |

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves the amination of 3,4-Dichlorobenzotrifluoride.[11]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 3,4-Dichlorobenzotrifluoride

Objective: To synthesize this compound via nucleophilic aromatic substitution of 3,4-Dichlorobenzotrifluoride with ammonia.

Materials:

-

3,4-Dichlorobenzotrifluoride

-

Anhydrous ammonia

-

Solvent (e.g., a suitable alcohol or the reactant itself in excess)

-

High-pressure autoclave reactor

Procedure:

-

Charge the high-pressure autoclave reactor with 3,4-Dichlorobenzotrifluoride and the chosen solvent.

-

Seal the reactor and purge with an inert gas, such as nitrogen.

-

Introduce a molar excess of anhydrous ammonia into the reactor.

-

Heat the reactor to a temperature typically in the range of 150-200°C. The internal pressure will rise significantly.

-

Maintain the reaction at this temperature with constant stirring for a specified period, monitoring the reaction progress by sampling and analysis (e.g., GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

-

Transfer the reaction mixture from the reactor.

-

Isolate the product by fractional distillation under reduced pressure.

-

Characterize the purified product using spectroscopic methods (NMR, IR, MS) and assess its purity by chromatography (GC or HPLC).

Reactivity

The reactivity of this compound is primarily dictated by the amino group and the aromatic ring substituted with electron-withdrawing groups.[1]

-

Amino Group Reactions: The amino group can undergo diazotization, acylation, alkylation, and other standard reactions of aromatic amines.

-

Aromatic Ring Reactions: The electron-withdrawing nature of the trifluoromethyl and chloro groups deactivates the ring towards electrophilic substitution. However, the amino group is an activating, ortho-, para-director, influencing the position of any further substitution.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][12]

-

Pharmaceuticals: It is a building block for the synthesis of a range of therapeutic agents. The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.

-

Agrochemicals: This compound is used in the production of herbicides, insecticides, and fungicides.[12]

-

Dyes and Pigments: It also finds application as an intermediate in the synthesis of certain dyes.[13]

Caption: Applications of this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control and reaction monitoring.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% formic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving a known amount in the mobile phase to a similar concentration.

-

Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions.

-

Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity of the sample based on the peak area percentage.

Safety and Toxicity

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Classification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[14][15]

Toxicological Data

| Endpoint | Value | Species | Route | Reference(s) |

| LD₅₀ (Lethal Dose, 50%) | ~100 mg/kg | Mouse | Intraperitoneal | [7] |

| LC₅₀ (Lethal Concentration, 50%) | 7 mg/L (96 h) | Zebra fish (Danio rerio) | - | [7] |

| EC₅₀ (Half maximal effective concentration) | 62 mg/L (3 h) | Bacteria | - | [7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[5]

-

Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.[5]

-

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the fields of pharmaceuticals and agrochemicals. Its synthesis and reactivity are well-understood, and its physicochemical properties are well-documented. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This guide provides a foundational understanding for researchers and developers working with this versatile molecule.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. This compound [hqpharmtech.com]

- 3. benchchem.com [benchchem.com]

- 4. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. This compound for synthesis 121-50-6 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound – CRM LABSTANDARD [crmlabstandard.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. benchchem.com [benchchem.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorobenzotrifluoride, with the CAS number 121-50-6, is a key chemical intermediate in the synthesis of a variety of commercially significant molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its trifluoromethyl and chloro-substituted aniline (B41778) structure provides a versatile platform for the creation of more complex molecules.[1][2] This technical guide provides an in-depth overview of its core physicochemical properties, offering valuable data and experimental insights for professionals in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in chemical reactions, for process development and optimization, and for predicting its toxicological and environmental profile.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₃N | [3][] |

| Molecular Weight | 195.57 g/mol | [3][] |

| Appearance | Clear colorless to light yellow liquid | [][5] |

| Melting Point | 10 °C | [3][][6] |

| Boiling Point | 82-83 °C at 9-10 Torr (mmHg) | [][6] |

| Density | 1.428 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.499 | [6] |

| Vapor Pressure | 0.15 hPa | [3] |

| Flash Point | 75 °C | [3] |

| Autoignition Temperature | ≥560 °C | [3] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Reference |

| Water Solubility | 11 g/L at 60 °C | [7] |

| pKa (Predicted) | 1.43 ± 0.10 | [8] |

| logP (Octanol-Water Partition Coefficient) | 3.19 | [7] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid compound is finely ground and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block).

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, which is connected to a condenser and a receiving flask. A thermometer is positioned so that the bulb is just below the side arm of the flask.

-

Heating: The flask is gently heated.

-

Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

-

Measurement: The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Visual Method

-

Solvent Addition: A known volume of the solvent (e.g., water) is added to a test tube.

-

Solute Addition: A small, pre-weighed amount of the solute is added to the solvent.

-

Mixing: The mixture is agitated (e.g., by vortexing or shaking) for a set period.

-

Observation: The solution is visually inspected to determine if the solute has completely dissolved. If it has, more solute is added incrementally until saturation is reached. The solubility is then expressed as the mass of solute per volume of solvent.

Visualizations

Logical Workflow for Synthesis

This compound is a valuable starting material for the synthesis of more complex molecules. The following diagram illustrates a generalized synthetic pathway where it is used to create a hypothetical substituted benzimidazole, a common scaffold in medicinal chemistry.

Caption: A logical workflow for the synthesis of a substituted benzimidazole.

Experimental Workflow for Analysis

High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to separate, identify, and quantify components in a mixture. The following diagram outlines a typical workflow for the analysis of this compound. A reverse-phase HPLC method is often suitable for this type of compound.[9]

Caption: A typical experimental workflow for the HPLC analysis of a sample.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The tabulated data offers quick reference for key parameters, while the outlined experimental protocols provide a foundational understanding of how these values are determined. The inclusion of logical and experimental workflows further contextualizes the practical application and analysis of this important chemical intermediate. For researchers and professionals in drug development and other chemical industries, a thorough understanding of these properties is essential for successful and innovative research.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound for synthesis 121-50-6 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [hqpharmtech.com]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | SIELC Technologies [sielc.com]

Spectral Data Analysis of 3-Amino-4-chlorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Amino-4-chlorobenzotrifluoride (CAS No. 121-50-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols. The logical workflow for spectral analysis is also visualized to aid in structure confirmation and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

NMR Spectral Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not publicly available | - | -CF₃ |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | N-H stretch (amine) |

| Data not publicly available | - | C-H stretch (aromatic) |

| Data not publicly available | - | C=C stretch (aromatic) |

| Data not publicly available | - | C-F stretch (trifluoromethyl) |

| Data not publicly available | - | C-Cl stretch |

| Data not publicly available | - | C-N stretch |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 195 | Data not publicly available | [M]⁺ (Molecular Ion) |

| 197 | Data not publicly available | [M+2]⁺ (Isotope Peak for ³⁷Cl) |

| Data not publicly available | - | Fragment Ions |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence, proton-decoupled.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 64-128

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate range to cover the trifluoromethyl group (e.g., -50 to -80 ppm).

-

Reference: An external standard such as CFCl₃ at 0.00 ppm or a sealed capillary containing a known reference compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of liquid this compound onto the center of the ATR crystal or one of the salt plates.

-

If using salt plates, carefully place the second plate on top to create a thin liquid film.

-

Mount the ATR accessory or the salt plates in the spectrometer's sample compartment.

Data Acquisition:

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or clean salt plates should be collected prior to running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program to ensure good separation and peak shape (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: Dependant on the instrument and GC peak width.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectral data acquisition and interpretation for the structural confirmation of this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Relationship between the molecular structure and the information obtained from different spectroscopic techniques.

Solubility of 3-Amino-4-chlorobenzotrifluoride in Organic Solvents: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Amino-4-chlorobenzotrifluoride, also known as 2-chloro-5-(trifluoromethyl)aniline, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its chemical structure, featuring an aniline (B41778) backbone substituted with a chlorine atom and a trifluoromethyl group, imparts unique properties that are valuable in organic synthesis. Understanding the solubility of this compound in various organic solvents is critical for a multitude of applications, including reaction optimization, process development, purification, crystallization, and formulation. Poor solubility can present significant challenges in drug development, affecting reaction efficiency, product purity, and bioavailability. This guide provides the necessary tools for researchers to experimentally determine and tabulate this vital physicochemical property.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 121-50-6 | [5] |

| Molecular Formula | C₇H₅ClF₃N | [5] |

| Molecular Weight | 195.57 g/mol | [5] |

| Appearance | Clear colorless to light yellow liquid | [6][7] |

| Melting Point | 10 °C | [6][8] |

| Boiling Point | 82-83 °C (9 mmHg) | [6][8] |

| Density | 1.428 g/cm³ at 20 °C | [8] |

| Water Solubility | 11 g/L (at 60 °C) | [5][6] |

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar and non-polar moieties, which will dictate its solubility in different organic solvents.

-

Polar Characteristics: The amino (-NH₂) group is capable of acting as a hydrogen bond donor, which suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Non-Polar Characteristics: The benzene (B151609) ring, the chlorine atom, and the trifluoromethyl group contribute to the molecule's non-polar character. The trifluoromethyl group is highly electronegative but also lipophilic. These features suggest solubility in non-polar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane). Solubility in non-polar aliphatic solvents (e.g., hexane) is expected to be lower due to the presence of the polar amino group.

Based on these structural features, a predicted qualitative solubility profile is presented in Table 2. This table is intended as a guide for solvent selection in experimental determinations.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amino group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-dipole interactions and potential for hydrogen bond acceptance. |

| Non-Polar Aromatic | Toluene | Moderate to High | Favorable π-π stacking interactions with the benzene ring. |

| Chlorinated | Dichloromethane | Moderate to High | "Like dissolves like" principle with the chlorinated solute. |

| Non-Polar Aliphatic | n-Hexane, Heptane | Low | The polar amino group will limit solubility in highly non-polar solvents. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. The gravimetric method is a simple and reliable technique, while the UV-Vis spectroscopic method can be advantageous for high-throughput screening.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent by evaporation.

Apparatus and Materials:

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Oven

-

This compound

-

Selected organic solvents (analytical grade)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.[9]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully draw the supernatant (the clear saturated solution) into a syringe and pass it through a 0.45 µm syringe filter into a pre-weighed, dry evaporating dish or vial. This step removes any suspended solid particles.

-

-

Quantification:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Continue heating until a constant weight of the dried solute is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

-

Calculation:

The solubility (S) can be expressed in g/100 g of solvent:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

-

Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

S ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

UV-Vis Spectroscopic Method

This method relies on Beer-Lambert Law and is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Apparatus for preparing saturated solutions (as in the gravimetric method)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).

-

Carefully dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison. Table 3 provides a template for recording experimentally determined solubility values at a specified temperature.

Table 3: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method Used |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| n-Hexane | |||

| Other |

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS 121-50-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Stability of 3-Amino-4-chlorobenzotrifluoride and its Decomposition Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3-Amino-4-chlorobenzotrifluoride (CAS No. 121-50-6), a key intermediate in the pharmaceutical and agrochemical industries. The document outlines the compound's known stability profile under various conditions, its incompatibilities, and recommended storage. While specific experimental forced degradation studies on this molecule are not extensively available in public literature, this guide details the standard methodologies for such studies, including hydrolytic, oxidative, photolytic, and thermal stress testing, as recommended by the International Council for Harmonisation (ICH) guidelines. Potential degradation pathways and products are inferred based on the chemical nature of substituted anilines and halogenated aromatic compounds. This guide is intended to be a valuable resource for scientists and researchers involved in the handling, development, and formulation of this compound, enabling them to anticipate stability challenges and design appropriate analytical methods.

Introduction

This compound, also known as 2-chloro-5-(trifluoromethyl)aniline, is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical structure, featuring an aniline (B41778) ring substituted with a chlorine atom and a trifluoromethyl group, imparts unique properties that are leveraged in drug design and synthesis. Understanding the stability of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final products. Degradation of this compound can lead to the formation of impurities that may be toxic or affect the performance of the end product. This guide summarizes the available stability data and provides a framework for conducting further stability and degradation studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing appropriate handling, storage, and experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClF₃N | [1][2] |

| Molecular Weight | 195.57 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [] |

| Melting Point | 10 °C | [1][4] |

| Boiling Point | 82-83 °C at 9-10 Torr | [] |

| Density | 1.428 g/cm³ at 20 °C | [1] |

| Solubility in Water | 11 g/L at 60 °C | [5] |

| Vapor Pressure | 0.15 hPa | [1] |

| Flash Point | 75 °C (closed cup) | [1] |

| Autoignition Temperature | ≥560 °C | [1] |

General Stability and Storage

This compound is generally considered stable under normal temperatures and pressures.[5][6] However, to maintain its purity and prevent degradation, specific storage conditions are recommended.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. Storage temperatures between 2-30°C are often cited. | [1] |

| Light | Protect from light. Do not store in direct sunlight. | [6] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) is recommended as the compound can be air sensitive. | [7] |

| Container | Store in a tightly closed container. | [6] |

Incompatibilities

To prevent hazardous reactions and degradation, this compound should be kept away from:

-

Strong oxidizing agents: These can react with the amine group.

-

Strong acids: Can form salts with the amine group.

-

Sources of ignition: The compound is combustible.

Forced Degradation Studies: Methodologies and Predicted Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[8][9] While specific experimental data for this compound is scarce in the literature, this section outlines the standard experimental protocols for such studies and predicts potential degradation pathways.

Experimental Protocols

The following are general protocols for conducting forced degradation studies, which would be applicable to this compound. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[9]

Table 3: General Protocols for Forced Degradation Studies

| Stress Condition | Typical Experimental Protocol |

| Acid Hydrolysis | 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).2. Add an equal volume of 0.1 M to 1 M hydrochloric acid.3. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).4. Withdraw samples at different time points, neutralize with a base (e.g., NaOH), and dilute to a suitable concentration for analysis. |

| Base Hydrolysis | 1. Dissolve this compound in a suitable solvent.2. Add an equal volume of 0.1 M to 1 M sodium hydroxide.3. Maintain the solution at room temperature or heat at a controlled temperature (e.g., 40-60 °C) for a specified duration.4. Withdraw samples, neutralize with an acid (e.g., HCl), and dilute for analysis. |

| Oxidation | 1. Dissolve this compound in a suitable solvent.2. Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).3. Keep the solution at room temperature for a specified period, protected from light.4. Withdraw samples at different time points and dilute for analysis. |

| Thermal Degradation | 1. Place a known amount of solid this compound in a controlled temperature oven.2. Heat at a temperature below its boiling point (e.g., 80-100 °C) for a defined period.3. For solution state thermal stress, dissolve the compound in a suitable inert solvent and heat at a controlled temperature.4. Dissolve the solid sample or dilute the solution sample for analysis. |

| Photochemical Degradation | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).2. Expose the solution to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.3. A control sample should be kept in the dark under the same temperature conditions.4. Withdraw samples at different time points and analyze. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is often suitable.

Table 4: Example of a Starting HPLC Method for Stability Studies

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This is a general method and would require optimization and validation for the specific application.

Predicted Degradation Pathways and Products

In the absence of specific experimental data, potential degradation pathways can be predicted based on the functional groups present in the this compound molecule.

-

Hydrolysis: The amine group is generally stable to hydrolysis. Under harsh acidic or basic conditions, there is a possibility of nucleophilic substitution of the chlorine atom, although this is generally difficult on an aromatic ring unless activated by strong electron-withdrawing groups.

-

Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species.

-

Photodegradation: Aromatic amines and halogenated aromatic compounds can undergo photodegradation. This may involve the cleavage of the C-Cl bond to form a radical species, which can then react further. The trifluoromethyl group is generally photochemically stable.[10]

-

Thermal Degradation (Combustion): At high temperatures, the molecule will decompose to form various gaseous products.[5]

Table 5: Potential and Known Decomposition Products

| Condition | Potential/Known Decomposition Products | Reference(s) |

| Combustion | Hydrogen chloride, Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen fluoride (B91410) (HF) | [5] |

| Oxidation | Nitroso-benzotrifluoride derivatives, Nitro-benzotrifluoride derivatives, Azoxy compounds (from condensation) | Inferred |

| Photodegradation | De-chlorinated aniline derivatives, Phenol derivatives (from reaction with water) | Inferred |

| Harsh Hydrolysis | 3-Amino-4-hydroxybenzotrifluoride (potential, but unlikely under standard conditions) | Inferred |

Visualizations

The following diagrams illustrate a general workflow for conducting forced degradation studies and a hypothetical degradation pathway for this compound.

Caption: A general experimental workflow for forced degradation studies.

Caption: A hypothetical degradation pathway for this compound.

Disclaimer: The degradation pathway shown above is hypothetical and based on the general chemical reactivity of related functional groups. Experimental validation is required to confirm these pathways and the identity of any degradation products.

Conclusion

References

- 1. This compound for synthesis 121-50-6 [sigmaaldrich.com]

- 2. This compound for synthesis 121-50-6 [sigmaaldrich.com]

- 4. This compound [hqpharmtech.com]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. biomedres.us [biomedres.us]

- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of 3-Amino-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 3-Amino-4-chlorobenzotrifluoride (CAS No. 121-50-6). The information is compiled from material safety data sheets, provisional peer-reviewed toxicity value (PPRTV) assessments, and various chemical databases to support research, drug development, and safety assessment activities.

Chemical and Physical Properties

This compound, also known as 4-Chloro-3-(trifluoromethyl)aniline, is a synthetically produced chemical intermediate.[1][2] It exists as a clear, faint yellow to yellow liquid with a penetrating odor.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClF₃N | [1][3] |

| Molecular Weight | 195.57 g/mol | [3] |

| Physical State | Liquid | [3] |

| Melting Point | 10 °C | [3] |

| Boiling Point | 82 - 83 °C @ 9-12 hPa | [3] |

| Density | 1.428 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 0.15 hPa (0.11 mmHg) | |

| Water Solubility | 11 g/L at 60 °C | [1][3] |

| log P (octanol/water) | 3.19 | [1] |

| Flash Point | 75 °C (closed cup) | [3] |

| Autoignition Temperature | ≥560 °C |

Toxicological Data

The available toxicological data for this compound is limited. A comprehensive literature search conducted by the U.S. Environmental Protection Agency (EPA) revealed no human or animal studies for acute, short-term, subchronic, or chronic duration exposures.[1] The majority of the available data comes from preliminary toxicity studies and in vitro assessments.

Acute Toxicity

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5] Exposure can cause irritation to the skin, eyes, and respiratory tract.[3][6] One of the potential health effects of inhalation is cyanosis, a bluish discoloration of the skin due to insufficient oxygen in the blood.[3]

Table 2: Acute Toxicity Values for this compound

| Test | Species | Route | Value | Source(s) |

| LD₅₀ (Approximate) | Mouse | Intraperitoneal | ~100 mg/kg | [1] |

| LC₅₀ (96 hours) | Zebra fish (Danio rerio) | - | 7 mg/L | [1] |

| EC₅₀ (3 hours) | Bacteria (Pseudomonas putida) | - | 62 mg/L | [1] |

Sub-chronic and Chronic Toxicity

There are currently no available studies on the sub-chronic or chronic toxicity of this compound in humans or animals.[1]

Genotoxicity and Carcinogenicity

Genotoxicity: No specific studies on the genotoxicity of this compound were identified in the reviewed literature.

Carcinogenicity: The carcinogenic potential of this compound has not been evaluated by major regulatory bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the U.S. EPA under its 2005 guidelines.[1]

Ecotoxicological Information

This compound is classified as very toxic to aquatic life with long-lasting effects.[4] Its n-octanol/water partition coefficient (log Pow) of 3.19 suggests a potential for bioaccumulation.[1]

Experimental Protocols

Detailed experimental protocols for the available toxicological data are scarce in the public literature.

-

Mouse LD₅₀ Study: Small groups of mice were administered increasing dosage levels of the compound via intraperitoneal injection. Mortality was observed and recorded over a seven-day period to determine the approximate lethal dose for 50% of the test animals (LD₅₀). No additional details on the methodology were reported.[1]

-

Bacterial EC₅₀ Study: The toxicity to Pseudomonas putida was assessed using a test that measures the inhibition of cell multiplication. The half-maximal effective concentration (EC₅₀) was estimated using a mathematical model.[1]

Hazard Identification and Safety

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

-

H410: Very toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

-

P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Stability and Reactivity: The compound is stable under normal temperatures and pressures.[1][3] It is incompatible with strong oxidizing agents and strong acids.[3] Hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410) gas.[1][3]

Visualizations

As there is no available information on specific signaling pathways affected by this compound, a generalized workflow for toxicological assessment is provided below.

Caption: A generalized workflow for chemical toxicological assessment.

Conclusion

The toxicological database for this compound is notably sparse, with a significant lack of in vivo studies on repeated dose toxicity, genotoxicity, and carcinogenicity. The available data primarily indicates acute toxicity upon ingestion, dermal contact, and inhalation, as well as significant ecotoxicity. The high log Pow value suggests a potential for bioaccumulation, warranting caution in its handling and disposal. Researchers and drug development professionals should exercise significant care, employing robust personal protective equipment and containment measures when working with this compound. Further comprehensive toxicological studies are necessary to fully characterize its safety profile.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Amino-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-chlorobenzotrifluoride is a versatile chemical intermediate of significant importance in the pharmaceutical and agrochemical industries. Its trifluoromethyl, chloro, and amino functional groups, strategically positioned on a benzene (B151609) ring, provide a unique combination of reactivity and stability, making it a valuable building block for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity of its functional groups, and key applications of this compound, with a focus on its role in the development of pesticides and pharmaceuticals. Detailed experimental protocols for representative reactions and an exploration of the biological pathways targeted by its derivatives are also presented.

Chemical and Physical Properties

This compound, also known as 2-chloro-5-(trifluoromethyl)aniline, is a clear, colorless to light yellow liquid with a penetrating odor.[1] It is stable under normal temperatures and pressures but is sensitive to light and air.[2] The compound is soluble in most organic solvents and has a water solubility of 11 g/L at 60°C.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClF₃N | [1][2] |

| Molecular Weight | 195.57 g/mol | [1][2][3] |

| CAS Number | 121-50-6 | [3] |

| Appearance | Clear faint yellow to yellow liquid | [2] |

| Boiling Point | 82-83 °C @ 9 mmHg | [2][3] |

| Melting Point | 10 °C | [2][3] |

| Density | 1.428 g/cm³ at 20 °C | [2][3] |

| Vapor Pressure | 0.15 mbar | [2] |

| Flash Point | 75 °C | [2][3] |

| Autoignition Temp. | > 560 °C | [3] |

| Water Solubility | 11 g/L (60 °C) | [1][2] |

| log Pow | 3.19 | [1] |

Reactivity of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the amino group, the chloro group, and the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl and chloro groups influences the reactivity of the aromatic ring and the amino group.[4]

Amino Group (-NH₂)

The amino group is a versatile handle for a variety of chemical transformations, including:

-

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is fundamental in the synthesis of many pesticides.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

-

Alkylation: The amino group can be alkylated, although over-alkylation can be a challenge. Reductive amination provides a more controlled method for mono-alkylation.[5]

-

Isocyanate Formation: Reaction with phosgene (B1210022) or a phosgene equivalent converts the amino group into a highly reactive isocyanate group, a key step in the synthesis of benzoylurea (B1208200) insecticides like flufenoxuron (B33157).[6]

Chloro Group (-Cl)

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution and participates in various cross-coupling reactions:

-

Nucleophilic Aromatic Substitution (SNAᵣ): The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chlorine atom by strong nucleophiles.[7]

-

Suzuki-Miyaura Coupling: The chloro group can be replaced by an aryl or vinyl group through a palladium-catalyzed cross-coupling reaction with a boronic acid.[8][9] This is a key step in the synthesis of fungicides like fluxapyroxad (B1673505).[10]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine.[11]

Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is generally considered to be robust and stable under many reaction conditions.[2] Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.[12] However, under specific conditions, the C-F bonds can be selectively transformed.[2]

Applications in Agrochemical Synthesis

This compound is a crucial intermediate in the synthesis of several commercially important pesticides.[4][13]

Benzoylurea Insecticides: Triflumuron (B1682543) and Flufenoxuron

Triflumuron and flufenoxuron are insect growth regulators that act by inhibiting chitin (B13524) biosynthesis in insects.[1][13][14][15] Chitin is an essential component of the insect exoskeleton, and its disruption leads to molting failure and death.[15] The synthesis of these compounds involves the acylation of the amino group of this compound or a derivative thereof.

SDHI Fungicides: Bixafen (B1247100) and Fluxapyroxad

Bixafen and fluxapyroxad are succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.[2][3] They act by blocking the mitochondrial respiratory chain at complex II, thereby inhibiting the energy production of the fungal pathogen.[2][3][4][16] The synthesis of these molecules often involves a Suzuki-Miyaura coupling reaction to form the biphenyl (B1667301) core structure.[5][10]

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound and its derivatives.

Acylation: Synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

This protocol describes a general method for the acylation of the amino group.

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or toluene (B28343).

-

Add a base, such as triethylamine (B128534) or pyridine (B92270) (1.1 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide.

Isocyanate Formation: Synthesis of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate

This protocol outlines the conversion of the amino group to an isocyanate.

Procedure:

-

In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a dry, inert solvent such as toluene.

-

Add a solution of phosgene (or a phosgene equivalent like triphosgene) in toluene (1.1-1.5 eq) dropwise at a temperature between 0 and 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by IR spectroscopy for the disappearance of the N-H stretch and appearance of the -N=C=O stretch).

-

Carefully quench any excess phosgene with a suitable reagent.

-

Remove the solvent under reduced pressure.

-

The crude 2-Chloro-5-(trifluoromethyl)phenyl isocyanate can be purified by vacuum distillation.

Suzuki-Miyaura Coupling: Synthesis of a Biphenyl Intermediate for Fluxapyroxad

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide derived from this compound. The initial amine would first be converted to a more suitable coupling partner, for example, an aryl iodide.

Procedure:

-

To a reaction vessel, add the aryl halide (e.g., a derivative of this compound, 1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base such as potassium carbonate or sodium carbonate (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biphenyl compound.

Signaling Pathways and Mechanisms of Action

The derivatives of this compound exert their biological effects by interfering with specific biochemical pathways in the target organisms.

Inhibition of Chitin Biosynthesis

Benzoylurea insecticides like triflumuron and flufenoxuron disrupt the formation of chitin, a key component of the insect cuticle.[14][15] This leads to abnormal molting and ultimately, the death of the insect larvae.

Caption: Inhibition of the insect chitin biosynthesis pathway by benzoylurea insecticides.

Inhibition of Succinate Dehydrogenase (SDHI)

SDHI fungicides like bixafen and fluxapyroxad target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in fungi.[2][3][4][16] This inhibition disrupts cellular respiration and energy production, leading to fungal cell death. Accumulation of succinate can also lead to the stabilization of hypoxia-inducible factor 1-alpha (HIF1α), promoting a pseudohypoxic state.[17]

References

- 1. fao.org [fao.org]

- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. m.youtube.com [m.youtube.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Flufenoxuron | C21H11ClF6N2O3 | CID 91766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. irac-online.org [irac-online.org]

- 14. benchchem.com [benchchem.com]

- 15. News - What kind of insects does Triflumuron kill? [sentonpharm.com]

- 16. mda.state.mn.us [mda.state.mn.us]

- 17. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 | MDPI [mdpi.com]

An In-depth Technical Guide to 3-Amino-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-chlorobenzotrifluoride (CAS No. 121-50-6), a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. This document collates critical data on its synonyms, physicochemical properties, and key experimental insights to support research and development activities.

Chemical Identity and Synonyms

This compound is a substituted aniline (B41778) that serves as a crucial building block in organic synthesis. A comprehensive list of its synonyms is provided in Table 1 for easy reference.

Table 1: Synonyms for this compound

| Type of Name | Synonym |

| Common Name | This compound |

| IUPAC Name | 2-Chloro-5-(trifluoromethyl)aniline[1][2] |

| Alternative Names | 1-Amino-2-chloro-5-trifluoromethylbenzene[1][3] |

| 3-Amino-4-chloro-α,α,α-trifluorotoluene[1] | |

| 4-Chloro-3-aminobenzotrifluoride[1][2] | |

| 5-Trifluoromethyl-2-chloroaniline[3] | |

| 6-Chloro-3-(trifluoromethyl)aniline[1][2] | |

| 6-Chloro-α,α,α-trifluoro-m-toluidine[1] | |

| (2-Chloro-5-trifluoromethylphenyl)amine[1] | |

| Benzenamine, 2-chloro-5-(trifluoromethyl)-[1][2] | |

| Trade/Salt Names | Azoene Fast Orange RD Salt[1] |

| Daito Orange Salt RD[2] | |

| Diazo Fast Orange RD[2] | |

| Fast Orange RD Salt[1][2] | |

| Fast Orange Salt RDN[1] | |

| Hiltosal Fast Orange RD Salt[1] | |

| Orange Salt NRD[2][3] | |

| Sanyo Fast Orange Salt RD[1] | |

| Identification Numbers | CAS Number: 121-50-6 |

| EINECS Number: 204-475-7[3] | |

| MDL Number: MFCD00007673[3] | |

| RTECS Number: XU5775000[3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for handling, storage, and application of the compound in a laboratory and industrial setting.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₃N | [3] |

| Molecular Weight | 195.57 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Melting Point | 10 °C | [3] |

| Boiling Point | 82-83 °C (at 9 mmHg) | [3] |

| Density | 1.428 g/cm³ | [3] |

| Flash Point | 75 °C | [3] |

| Refractive Index | 1.498-1.500 | [3] |

| Water Solubility | 11 g/L (at 60 °C) | [3] |

| Vapor Pressure | 0.219 mmHg (at 25 °C) | [3] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: General synthesis of this compound.

Methodology Overview:

The synthesis typically involves the reaction of 3,4-dichlorobenzotrifluoride with ammonia in a high-pressure autoclave at elevated temperatures. The reaction is often carried out in a solvent such as N-methylpyrrolidone. In some patented procedures, the use of a fluoride salt, like potassium fluoride, is mentioned, which may act as a catalyst or halogen exchange facilitator.

A representative, though not fully detailed, procedure from patent literature is as follows:

-

Anhydrous activated potassium fluoride and 3,4-dichlorobenzotrifluoride are charged into an autoclave with N-methylpyrrolidone.

-

Ammonia is introduced into the reactor at ambient temperature.

-

The reaction mixture is heated to a high temperature (e.g., 245-250 °C) and maintained at a high pressure (e.g., 38-40 kg/cm ²) for several hours.

-

After the reaction is complete, the mixture is cooled, and unreacted ammonia is recovered.

-

The product, this compound, is then isolated and purified from the reaction mixture.

Purification:

Purification of the crude product is typically achieved through vacuum distillation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of this compound. A general reverse-phase HPLC method is described below.

Table 3: HPLC Analysis Parameters

| Parameter | Condition |

| Column | C18 or Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV |

| Application | Purity assessment, impurity profiling, and pharmacokinetic studies |

Biological Activity and Signaling Pathways

Direct studies on the specific biological activities and signaling pathway interactions of this compound are limited in publicly available scientific literature. However, research on structurally related compounds provides insights into its potential applications in drug discovery.

Antimicrobial and Antibiofilm Potential

Studies on other trifluoro-aniline derivatives have demonstrated significant antibacterial and antibiofilm properties against various bacterial species, including Vibrio parahaemolyticus. These compounds have been shown to disrupt bacterial cell membranes and inhibit virulence factors. This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Anticancer Potential

Derivatives of 4-amino-3-chlorobenzoic acid, which shares a similar substitution pattern with this compound, have been synthesized and investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key signaling protein often implicated in the growth and proliferation of cancer cells. The inhibition of the EGFR signaling pathway is a validated strategy in cancer therapy. While no direct evidence links this compound to EGFR inhibition, its structural similarity to known inhibitors suggests it could be a valuable starting point for the design of new anticancer drugs.

Due to the lack of specific data on the direct molecular targets and signaling pathways of this compound, a detailed signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its precise mechanism of action and biological effects.

The logical workflow for investigating the potential of this compound in drug discovery is outlined below.

Caption: Drug discovery workflow for this compound.

Conclusion

This compound is a chemical intermediate of significant industrial importance with a well-defined profile of physicochemical properties. While detailed, publicly accessible experimental protocols for its synthesis are sparse, the general methodology is understood. The direct biological activities of this compound remain an area ripe for investigation. However, the known bioactivities of structurally related molecules suggest its potential as a valuable scaffold in the development of new pharmaceutical and agrochemical agents. Further research into its synthesis optimization and biological mechanism of action is warranted to fully exploit its potential.

References

An In-depth Technical Guide to 3-Amino-4-chlorobenzotrifluoride: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-chlorobenzotrifluoride, with CAS number 121-50-6, is a pivotal chemical intermediate in the synthesis of a wide array of complex molecules. Its trifluoromethyl, chloro, and amino functional groups provide a versatile platform for derivatization, making it an indispensable building block in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of its discovery and history, detailed physicochemical properties, established synthesis protocols, and key applications.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of organofluorine chemistry. While a singular "discovery" of this compound is not well-documented in academic literature, its emergence as a significant industrial intermediate can be traced through patent literature. The synthesis of benzotrifluoride, the parent structure, was first reported in the late 19th and early 20th centuries. The utility of introducing fluorine and trifluoromethyl groups to impart desirable properties such as metabolic stability and lipophilicity in bioactive molecules became increasingly apparent throughout the 20th century.

Patents from the 1970s onwards frequently cite this compound as a key starting material for the synthesis of various active compounds, indicating its established commercial availability and use by that period. Its development was likely driven by the demand for fluorinated building blocks in the growing agrochemical and pharmaceutical sectors. Today, it remains a crucial intermediate for producing a range of commercial products.[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 121-50-6 | [2] |

| Molecular Formula | C₇H₅ClF₃N | [] |

| Molecular Weight | 195.57 g/mol | [] |

| Appearance | Colorless to light yellow liquid | [] |

| Melting Point | 10 °C | [4] |

| Boiling Point | 82-83 °C at 9-10 Torr | [] |

| Density | 1.428 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.499 | [4] |

| Flash Point | 75 °C (closed cup) | [5] |

| Solubility | Soluble in most organic solvents. | |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)aniline | [2] |

| Synonyms | 4-Chloro-3-aminobenzotrifluoride, 2-Chloro-5-(trifluoromethyl)aniline | [2][6] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is through the amination of 3,4-Dichlorobenzotrifluoride. This precursor is typically synthesized from 3,4-dichlorotoluene (B105583) in a two-step process.

Synthesis of 3,4-Dichlorobenzotrifluoride (Intermediate)

The synthesis of the key intermediate, 3,4-Dichlorobenzotrifluoride, is outlined below.

Experimental Protocol: Synthesis of 3,4-Dichlorobenzotrifluoride

Step 1: Side-Chain Chlorination of 3,4-Dichlorotoluene

-

Apparatus: A reaction vessel equipped with a stirrer, reflux condenser, gas inlet tube, and a UV light source.

-

Procedure: a. Charge the reactor with 3,4-dichlorotoluene. b. Heat the reactant to a temperature between 100°C and 140°C. c. Irradiate the mixture with UV light to initiate the radical chlorination. d. Introduce chlorine gas through the gas inlet tube. The reaction is exothermic and may require cooling to maintain the desired temperature. e. Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved. f. Once the reaction is complete, stop the chlorine flow and UV irradiation. Purge the reactor with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl. g. The resulting crude 3,4-dichlorobenzotrichloride can often be used in the next step without further purification.

Step 2: Halogen Exchange Fluorination of 3,4-Dichlorobenzotrichloride

-

Apparatus: A pressure reactor (autoclave) suitable for handling anhydrous hydrogen fluoride (B91410) (HF).

-

Procedure: a. Charge the autoclave with the crude 3,4-dichlorobenzotrichloride from the previous step. b. Carefully add anhydrous hydrogen fluoride to the reactor. c. Seal the reactor and heat to the reaction temperature, typically between 80°C and 150°C, leading to a pressure increase. d. Maintain the reaction at this temperature and pressure for several hours, with vigorous stirring. e. After the reaction is complete, cool the reactor and carefully vent the excess HF into a suitable scrubber. f. The crude 3,4-Dichlorobenzotrifluoride is then purified by distillation.

Amination of 3,4-Dichlorobenzotrifluoride

The final step in the synthesis of this compound is the nucleophilic aromatic substitution of a chlorine atom with an amino group.